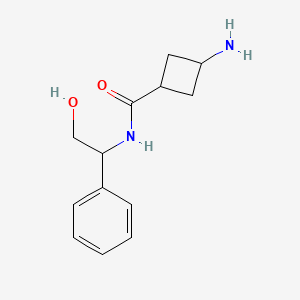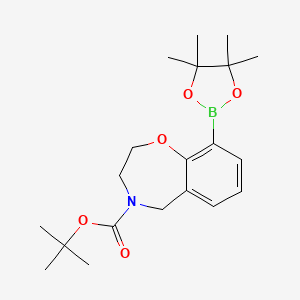![molecular formula C12H23N3O2 B7017110 [4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone](/img/structure/B7017110.png)
[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone is a complex organic compound that features both piperazine and cyclobutyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . These methods provide a versatile approach to obtaining the desired piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials such as amino acids and sulfonium salts. The use of parallel solid-phase synthesis and photocatalytic synthesis can also be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone involves its interaction with specific molecular targets and pathways. The piperazine moiety can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to biological receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffering agent widely used in biological research.
3-[4-(2-Hydroxyethyl)-1-piperazinyl]-propanesulfonic acid (HEPPS): Another buffering agent with similar properties to HEPES.
Uniqueness
[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone is unique due to its combination of piperazine and cyclobutyl moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-13-11-8-10(9-11)12(17)15-4-2-14(3-5-15)6-7-16/h10-11,13,16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPWNCKZGUECLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide](/img/structure/B7017036.png)
![1-(1-cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide](/img/structure/B7017050.png)
![5-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid](/img/structure/B7017063.png)
![N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B7017070.png)

![N-(3-hydroxyspiro[3.3]heptan-1-yl)-3-propanoylbenzenesulfonamide](/img/structure/B7017085.png)
![2-[4-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7017089.png)


![1-(3,5-dichloro-2-fluorophenyl)-N-[(1-methylsulfinylcyclopropyl)methyl]ethanamine](/img/structure/B7017116.png)
![3-(methylamino)-N-[2-(oxan-2-yl)ethyl]cyclobutane-1-carboxamide](/img/structure/B7017117.png)
![3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]phenol](/img/structure/B7017120.png)

